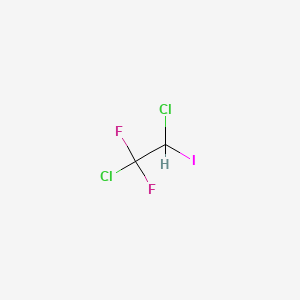

1,2-Dichloro-2,2-difluoro-1-iodoethane

Vue d'ensemble

Description

1,2-Dichloro-2,2-difluoro-1-iodoethane is a chemical compound with the molecular formula C₂HCl₂F₂I . It is also known by other names, including 1,2-Dichloro-1,1-difluoro-2-iodoethane . The compound’s structure consists of chlorine, fluorine, and iodine atoms attached to an ethane backbone. It is a halogenated organic compound with intriguing properties.

Synthesis Analysis

The synthesis of 1,2-Dichloro-2,2-difluoro-1-iodoethane involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures at hand, researchers typically achieve this compound through halogenation reactions or substitution reactions involving ethane derivatives. Further exploration of the literature would provide detailed synthetic routes.

Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-2,2-difluoro-1-iodoethane reveals its unique arrangement of halogen atoms. The central ethane moiety connects the two chlorine atoms (1,2-dichloro) and the two fluorine atoms (1,1-difluoro), with an iodine atom bonded to one of the carbon atoms. The compound’s spatial arrangement influences its reactivity and physical properties.

Chemical Reactions Analysis

- Halogen Exchange Reactions : Due to the presence of multiple halogens, 1,2-Dichloro-2,2-difluoro-1-iodoethane can participate in halogen exchange reactions. For instance, it can undergo substitution reactions with other halogen-containing compounds.

- Reductive Dehalogenation : Under appropriate conditions, the compound may undergo reductive dehalogenation, leading to the removal of halogen atoms.

- Reaction with Nucleophiles : The iodine atom makes this compound susceptible to nucleophilic attack. It can react with nucleophiles (such as amines or thiols) to form new compounds.

Physical And Chemical Properties Analysis

- Density : Approximately 2.3 g/cm³

- Boiling Point : 129.9°C at 760 mmHg

- Vapour Pressure : 12.2 mmHg at 25°C

- Enthalpy of Vaporization : 35.2 kJ/mol

- Flash Point : 32.4°C

- Index of Refraction : 1.510

- Molar Refractivity : 34.2 cm³/mol

Safety And Hazards

- Toxicity : As a halogenated compound, it may pose health risks upon exposure. Proper handling and protective measures are essential.

- Environmental Impact : Halogenated compounds can persist in the environment and contribute to pollution.

- Incompatibilities : Avoid contact with strong oxidizing agents or reducing agents.

Orientations Futures

- Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity profiles.

- Synthetic Methods : Develop efficient and sustainable synthetic routes.

- Environmental Impact Assessment : Evaluate its impact on ecosystems and explore greener alternatives.

Propriétés

IUPAC Name |

1,2-dichloro-1,1-difluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCKYGZQSGSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374167 | |

| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-2,2-difluoro-1-iodoethane | |

CAS RN |

812-06-6 | |

| Record name | 1,2-Dichloro-2,2-difluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

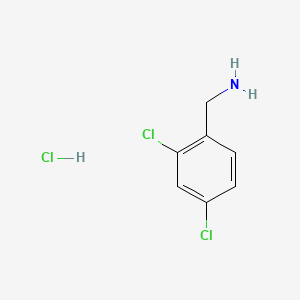

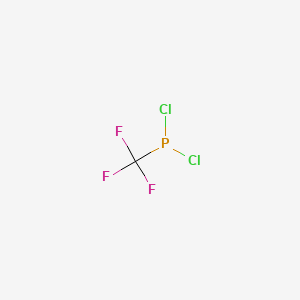

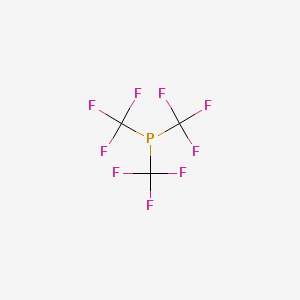

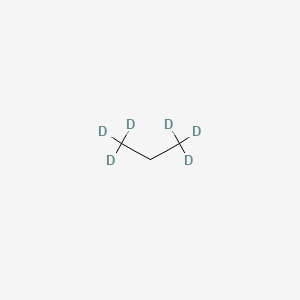

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)